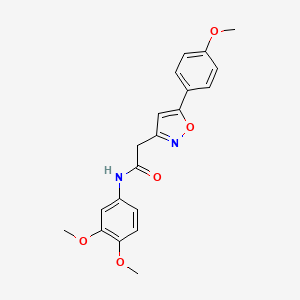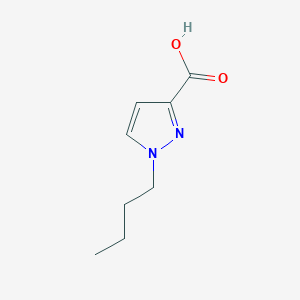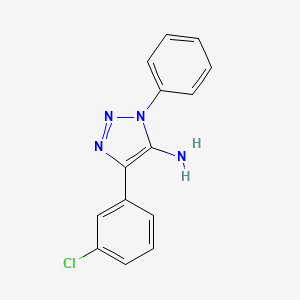
4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine, also known as CCTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCTA belongs to the class of triazole compounds and has been extensively studied for its pharmacological properties.
作用机制
The mechanism of action of 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is not fully understood. However, it has been proposed that 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins. 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells. 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has also been shown to inhibit the production of reactive oxygen species (ROS) and increase the levels of glutathione, an antioxidant. Additionally, 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has been reported to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits potent pharmacological effects at low concentrations. However, 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has not been extensively studied in animal models, which limits its potential therapeutic applications.
未来方向
There are several future directions for the study of 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. One potential direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, the anti-inflammatory and antibacterial properties of 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine could be further explored for the development of new anti-inflammatory and antibacterial drugs. Another potential direction is to investigate the mechanism of action of 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine in more detail, which could lead to the development of more potent and selective 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine analogs. Overall, the study of 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has the potential to lead to the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves the reaction of 3-chlorophenyl isocyanate with phenyl hydrazine in the presence of sodium acetate and acetic acid. The resulting product is then cyclized with sodium azide to form 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. The yield of the synthesis method is reported to be around 50-60%.
科学研究应用
4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of cytokines and prostaglandins. Additionally, 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has been shown to possess antibacterial activity against gram-positive bacteria.
属性
IUPAC Name |
5-(3-chlorophenyl)-3-phenyltriazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c15-11-6-4-5-10(9-11)13-14(16)19(18-17-13)12-7-2-1-3-8-12/h1-9H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMFXLVRYUSFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2855336.png)

![N-(4-(difluoromethoxy)phenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2855340.png)
![1-(3-methoxypropyl)-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2855341.png)

![4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855343.png)
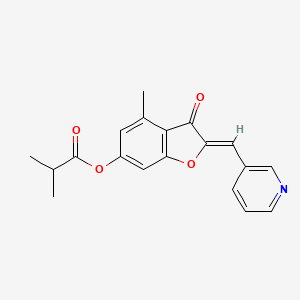
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2855346.png)
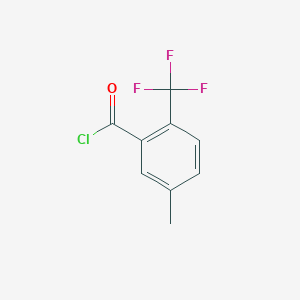
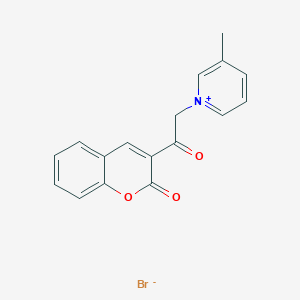
![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-((5-nitrothiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2855351.png)
![4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether](/img/structure/B2855356.png)
